molecular formula C21H17F2N3 B3043674 N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine CAS No. 899809-05-3

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B3043674
CAS No.: 899809-05-3
M. Wt: 349.4 g/mol
InChI Key: JNCQVEDGQFGALE-UHFFFAOYSA-N
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Description

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole with 1-methylpiperidinamine. The reaction proceeds through N-demethylation followed by self-catalyzed N-diarylation . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new benzimidazole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, as an antihistamine, it likely binds to histamine H1 receptors, blocking the action of histamine and alleviating allergy symptoms . The compound’s structure allows it to fit into the receptor binding site, preventing histamine from exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual 4-fluorobenzyl groups enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,1-bis[(4-fluorophenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3/c22-17-9-5-15(6-10-17)13-24-21-25-19-3-1-2-4-20(19)26(21)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCQVEDGQFGALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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